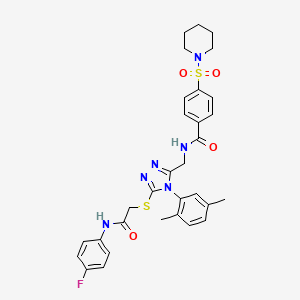

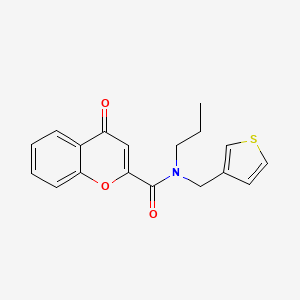

![molecular formula C21H15ClN2O7S B2930535 Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 431977-37-6](/img/structure/B2930535.png)

Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a nitrophenylsulfonamido group and a carboxylate ester group.

Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including electrophilic substitution and oxidation . The nitro group can participate in reduction reactions, and the sulfonamide and carboxylate groups can undergo various substitution and condensation reactions.Aplicaciones Científicas De Investigación

Applications in Synthetic Chemistry

- Diels-Alder Reactions : A study by Padwa et al. (1997) discusses the application of 5-amino-2-furancarboxylic acid methyl ester in Diels-Alder cycloaddition reactions to afford polysubstituted anilines, indicating the potential of furan derivatives in synthetic organic chemistry and the synthesis of complex aniline structures. This showcases the role of similar furan derivatives in facilitating cycloaddition reactions, which could be relevant for the compound (Padwa, Dimitroff, Waterson, & Wu, 1997).

Antimicrobial Activity

- Novel Naphtho(2,1-b)furo Derivatives : Ravindra, Vagdevi, and Vaidya (2008) synthesized novel naphtho(2,1-b)furo derivatives and evaluated their antimicrobial activity. This highlights the potential of naphthofuran derivatives in developing new antimicrobial agents, suggesting possible biomedical applications for related compounds (Ravindra, Vagdevi, & Vaidya, 2008).

Antibacterial Properties

- Methylsulfinyl and Methylsulfonyl Analogs of Nitrofurans : Research by Ekström, Ovesson, and Pring (1975) on the synthesis and antibacterial properties of methylsulfinyl and methylsulfonyl analogs of nitrofurans demonstrates the importance of functional group modification in enhancing or modifying the biological activity of furan derivatives. This could imply that modifications to the compound might affect its biological activity (Ekström, Ovesson, & Pring, 1975).

Synthetic Applications

- Synthesis of Tricyclic Compounds : Yamamoto et al. (1995) described the synthesis of a new tricyclic compound, showcasing the utility of furan derivatives in constructing complex molecular architectures. This suggests that methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate could serve as a precursor or intermediate in synthesizing novel tricyclic structures (Yamamoto, Koyanagi, Horie, Ogawa, Sakuma, & Tanaka, 1995).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O7S/c1-11-19(21(25)30-2)15-10-17(13-5-3-4-6-14(13)20(15)31-11)23-32(28,29)12-7-8-16(22)18(9-12)24(26)27/h3-10,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJFUSCOPXOLKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

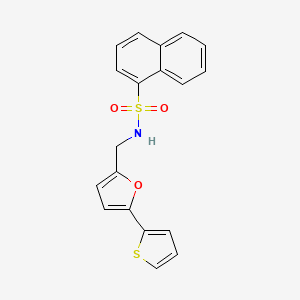

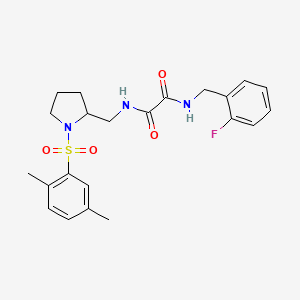

![7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2930454.png)

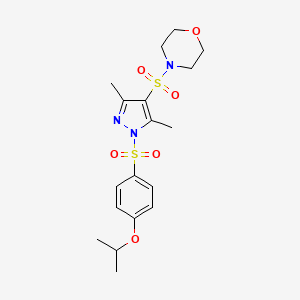

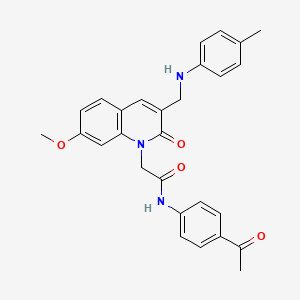

![N-(3-chloro-4-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2930461.png)

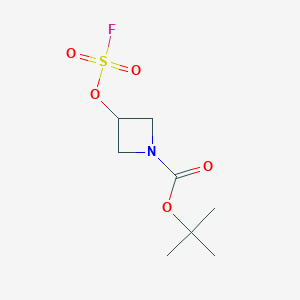

![3-cyclopentyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2930463.png)

![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)

![4-[({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)methyl]-N-methylbenzamide](/img/structure/B2930470.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)